molecular formula C8H14ClN3O2 B2972656 4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine;hydrochloride CAS No. 2127055-54-1

4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine;hydrochloride

Cat. No.: B2972656
CAS No.: 2127055-54-1
M. Wt: 219.67
InChI Key: KWNFBRIFPGVEOG-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine;hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Oxadiazoles have gained significant attention due to their unique bioisosteric properties and a wide spectrum of biological activities . This compound is of interest in various scientific fields, including medicinal chemistry, due to its potential therapeutic applications.

Scientific Research Applications

4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, 1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have potential for structure-activity relationship (SAR), activity potential, and promising target for mode of action .

Safety and Hazards

While specific safety and hazard information for this compound was not found in the search results, it’s important to note that safety data can vary widely depending on the specific structure and functional groups present in the compound. For example, some 1,2,4-oxadiazole derivatives have been classified as having acute toxicity and skin and eye irritation potential .

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could be a potential future direction for research involving this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with acid chlorides in a basic medium, leading to the formation of the oxadiazole ring . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes .

Industrial Production Methods

Industrial production of oxadiazoles often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine is unique due to its specific substitution pattern and the presence of the oxan-4-amine group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Conclusion

4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine;hydrochloride is a compound with significant potential in various scientific fields Its unique structure and diverse reactivity make it a valuable compound for research and industrial applications

Properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-6-10-7(13-11-6)8(9)2-4-12-5-3-8;/h2-5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNFBRIFPGVEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCOCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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